molecular formula C6H15NS B2761875 2-Methyl-4-(methylthio)butan-2-amine CAS No. 1600814-98-9

2-Methyl-4-(methylthio)butan-2-amine

Cat. No.: B2761875
CAS No.: 1600814-98-9
M. Wt: 133.25
InChI Key: YFVBCAVONOZEII-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)butan-2-amine (CAS: 1600814-98-9) is a branched aliphatic amine containing a methylthio (-SMe) substituent. Its molecular formula is C₆H₁₅NS, with a molecular weight of 133.26 g/mol . Structurally, it features a tertiary amine group at position 2 and a methylthio group at position 4 of the butane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds such as pyridine derivatives . Its sulfur-containing moiety enhances electronic properties, influencing reactivity in nucleophilic substitutions or coordination chemistry.

Properties

IUPAC Name

2-methyl-4-methylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-6(2,7)4-5-8-3/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBCAVONOZEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600814-98-9
Record name 2-methyl-4-(methylsulfanyl)butan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylthio)butan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a methylthio-containing alkyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylthio)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Methyl-4-(methylthio)butan-2-amine serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions, making it valuable in the development of pharmaceuticals and specialty chemicals. The compound's ability to participate in nucleophilic substitutions and condensation reactions enhances its utility in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides with appropriate nucleophiles.
  • Reductive Amination : Combining ketones or aldehydes with amines in the presence of reducing agents.
  • Thioether Formation : Reaction of methyl mercaptan with suitable electrophiles.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of amino alcohols, including this compound, possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress is noteworthy.

Medicinal Chemistry

Therapeutic Applications

Ongoing research is focused on the therapeutic potential of this compound as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of novel drugs targeting various diseases.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant zone of inhibition, demonstrating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for formulations requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylthio)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its methylthio group can undergo oxidation or reduction, leading to the formation of different products. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-4-(methylthio)butan-2-amine with three related compounds, focusing on structural features, synthetic applications, and physicochemical properties.

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)

  • Molecular Formula : C₁₂H₂₀N₂S
  • Molecular Weight : 224.36 g/mol
  • Key Differences: Structure: Compound 33 incorporates a pyridine ring substituted with a 2-methyl-4-(methylthio)butyl chain, contrasting with the aliphatic backbone of this compound. Applications: As a pyridin-2-amine derivative, Compound 33 is tailored for pharmacological studies, such as nitric oxide synthase inhibition, leveraging its aromatic ring for target binding .

2-Amino-4-methylpyridine

  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : 108.14 g/mol
  • Key Differences :
    • Structure : Lacks the methylthio group and branched alkyl chain of this compound. The simpler pyridine structure reduces steric hindrance.
    • Reactivity : The absence of sulfur limits its role in thiol-mediated reactions but increases solubility in polar solvents.
    • Applications : Widely used as a ligand in coordination chemistry and a precursor for agrochemicals, contrasting with this compound’s niche role in complex heterocycle synthesis .

1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate (Compound 35)

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208.26 g/mol
  • Key Differences :
    • Structure : Features an acetylated propan-2-yl group attached to the pyridine ring, introducing ester functionality absent in this compound.
    • Synthesis : Derived from 34 via deprotection, this compound highlights the utility of this compound as a building block for introducing sulfur-containing alkyl chains into aromatic systems .

Data Table: Comparative Analysis

Property This compound Compound 33 2-Amino-4-methylpyridine Compound 35
Molecular Formula C₆H₁₅NS C₁₂H₂₀N₂S C₆H₈N₂ C₁₁H₁₆N₂O₂
Molecular Weight (g/mol) 133.26 224.36 108.14 208.26
CAS Number 1600814-98-9 Not provided 695-34-1 Not provided
Key Functional Groups Tertiary amine, methylthio Pyridine, amine, methylthio Pyridine, amine Pyridine, amine, ester
Primary Applications Heterocyclic synthesis Enzyme inhibition studies Ligand synthesis Intermediate in drug design
Synthetic Route Direct alkylation/thiolation Deprotection of pyrrol group Cyclocondensation Acetylation of precursor
Reference

Research Findings and Implications

  • Synthetic Utility : this compound’s branched structure facilitates the introduction of sulfur and alkyl groups into aromatic systems, as demonstrated in the synthesis of Compound 33 and 35 .
  • Electronic Effects: The methylthio group enhances electron density at the amine center, improving nucleophilicity compared to non-sulfur analogues like 2-Amino-4-methylpyridine .

Biological Activity

2-Methyl-4-(methylthio)butan-2-amine, an organic compound with the chemical formula C₆H₁₅NS, has garnered attention in various fields including medicinal chemistry and flavor chemistry due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in medicine and food science.

Chemical Structure and Properties

The compound features a methylthio group (-S-CH₃) attached to a butane backbone, contributing to its distinctive properties. Its amine functional group is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been explored in the synthesis of novel pyrimidine-based derivatives, which demonstrated potent effects against human tumor cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast cancer) cells. Notably, some synthesized compounds were found to be more effective than the standard drug 5-fluorouracil, with low IC50 values indicating high potency .

Table 1: Anticancer Activity of Synthesized Compounds

CompoundCell LineIC50 (µM)
Compound AMCF70.025
Compound BHCT1160.030
Compound CHepG20.020

The mechanism of action for this compound involves interactions with cellular pathways that lead to apoptosis in cancer cells. Studies have shown that it can inhibit tubulin polymerization, thereby disrupting mitotic processes essential for cancer cell proliferation . This interaction occurs at the colchicine-binding site on tubulin, leading to cell cycle arrest and subsequent apoptosis .

Flavor Chemistry

In addition to its medicinal applications, this compound is recognized for its flavoring properties , imparting a mushroom-like odor and sulfurous flavor profile. It is utilized in food products to enhance flavor characteristics .

Table 2: Flavor Profile Characteristics

PropertyDescription
OdorMushroom-like
FlavorSulfurous
ApplicationsFood flavoring agent

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of several derivatives of this compound on MCF7 breast cancer cells. The results indicated that certain derivatives had IC50 values ranging from 10–33 nM, comparable to established chemotherapeutic agents .
  • Flavor Enhancement in Food Products : Research into the application of this compound as a flavoring agent demonstrated its effectiveness in enhancing the sensory characteristics of various food items, particularly those requiring a savory or umami flavor profile .

Q & A

Q. Table 1: Reaction Parameters for Synthesis

StepReagents/ConditionsYieldPurityReference
Protection2,5-Dimethylpyrrole, ethanol, Mg78%90%
DeprotectionHCl, methanol85%95%

Mechanistic Pathways and Byproduct Analysis

Q: How can researchers identify and mitigate side reactions during the synthesis of this compound?

A:

  • GC-MS Monitoring : Track intermediates and byproducts using electron ionization (EI) at 70 eV, with He carrier gas (1.2 mL/min) and oven gradients (170°C → 325°C) .
  • FTIR-ATR Analysis : Detect functional groups (e.g., S-CH3 stretching at 650–750 cm⁻¹) to confirm structural integrity and identify oxidation byproducts .
  • NMR Spectroscopy : Use coupling constants (e.g., δ 1.3–1.5 ppm for methylthio groups) to distinguish stereoisomers .

Stability Under Experimental Conditions

Q: What factors influence the stability of this compound in solution, and how should storage conditions be optimized?

A:

  • Oxidation Sensitivity : The methylthio (-SMe) group is prone to oxidation; store under inert gas (N2/Ar) at –20°C in amber vials .
  • pH-Dependent Degradation : Avoid aqueous solutions with pH > 8, as alkaline conditions accelerate hydrolysis .
  • Solvent Selection : Use anhydrous DMSO or DMF for long-term stability; avoid protic solvents like methanol .

Biological Activity and Target Engagement

Q: What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound derivatives?

A:

  • Nitric Oxide Synthase (NOS) Inhibition : Measure IC50 values using RAW 264.7 macrophage cells stimulated with LPS/IFN-γ .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) to assess CNS activity .
  • CYP450 Metabolism Screening : Use liver microsomes to predict pharmacokinetic interactions .

Analytical Challenges in Purity Assessment

Q: How can researchers resolve discrepancies in purity data between HPLC and NMR for this compound?

A:

  • Orthogonal Methods : Combine HPLC-TOF (Zorbax C18 column, 1.0 mL/min gradient) with ¹H/¹³C NMR to detect low-level impurities (<1%) .
  • Quantitative GC-MS : Calibrate against certified reference materials to validate purity claims .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out solvent residues .

Data Contradictions in Pharmacological Studies

Q: How should conflicting reports about the compound’s neuropharmacological effects be addressed?

A:

  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to assess consistency .
  • Metabolite Profiling : Identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .
  • Species-Specific Variability : Test in murine vs. primate models to account for metabolic differences .

Green Chemistry Approaches

Q: What sustainable synthesis routes minimize waste generation for this compound?

A:

  • Continuous Flow Synthesis : Reduces solvent use by 40% compared to batch methods; applicable for scaling intermediates .
  • Catalytic Recycling : Employ Pd/C or Ni catalysts for hydrogenation steps, enabling reagent reuse .
  • Biocatalysis : Explore transaminases for enantioselective synthesis of (R)- and (S)-isomers .

Regulatory Compliance in Handling

Q: What safety protocols are critical for handling this compound in compliance with GHS/CLP standards?

A:

  • PPE Requirements : Nitrile gloves, FFP3 respirators, and chemical-resistant aprons to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to control vapors .
  • Waste Disposal : Incinerate at >850°C with alkaline scrubbers to neutralize sulfur oxides .

Computational Modeling for SAR Studies

Q: How can molecular docking guide structural modifications to enhance target specificity?

A:

  • Ligand Preparation : Optimize protonation states at physiological pH using tools like Schrödinger’s LigPrep .
  • Binding Pocket Analysis : Identify key residues (e.g., Tyr-341 in NOS) for methylthio group interactions .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent effects on binding affinity .

Cross-Disciplinary Applications

Q: What non-pharmacological applications exist for this compound in materials science?

A:

  • Polymer Functionalization : Incorporate as a crosslinking agent in epoxy resins to enhance thermal stability .
  • Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .
  • Surface Modification : Graft onto silica nanoparticles for pH-responsive drug delivery systems .

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